molecular formula C14H16N2O5 B1518813 tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate CAS No. 914349-15-8

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate

Cat. No.: B1518813
CAS No.: 914349-15-8
M. Wt: 292.29 g/mol
InChI Key: QVGICZVMKUNGTL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate (CAS 914349-15-8) is a high-purity pharmaceutical intermediate certified with a purity of not less than (NLT) 98% . This indole derivative has a molecular formula of C14H16N2O5 and a molecular weight of 292.29 g/mol . The compound features a strategic molecular architecture with both a nitro electron-withdrawing group and a hydroxymethyl functional handle, making it a versatile building block for constructing complex molecules in medicinal chemistry and drug discovery programs. The primary research value of this compound lies in its role as a critical synthetic intermediate for the development of novel active pharmaceutical ingredients (APIs) . The presence of the nitro group facilitates various reduction and substitution reactions, enabling access to amino derivatives and other functionalized indoles. Simultaneously, the hydroxymethyl group offers a versatile site for further derivatization through oxidation, esterification, or etherification reactions, allowing researchers to create diverse molecular libraries. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations while being readily removable under mild acidic conditions to reveal the parent NH-indole, a common pharmacophore in many biologically active compounds. This chemical is synthesized and certified under ISO quality systems, ensuring batch-to-batch consistency and reliability for research applications . It is supplied with comprehensive analytical documentation and is intended for research purposes only in laboratory settings. Researchers should consult the safety data sheet for proper handling, storage, and disposal information. This compound represents a valuable scaffold for advancing pharmaceutical development projects, particularly in the synthesis of indole-based molecular frameworks with potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-7-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGICZVMKUNGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654329
Record name tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-15-8
Record name 1,1-Dimethylethyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound belongs to the indole family, which is known for various pharmacological properties, including anticancer and antimicrobial activities.

  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 292.287 g/mol
  • CAS Number : 914349-15-8

Biological Activity

The biological activity of this compound has been explored in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance, a study demonstrated that derivatives of indole, including this compound, showed effective inhibition of tumor growth in vivo. Specifically, it was found to induce apoptosis in cancer cell lines, such as MCF cells, with a reported IC50 value of approximately 25.72 µM .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF Cells25.72 ± 3.95Induction of apoptosis
Drug 2 (related indole)U87 Glioblastoma45.2 ± 13.0Cytotoxicity

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary screening showed efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus40Strong
Escherichia coli200Moderate
Pseudomonas aeruginosa500Weak

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • In vitro Studies : A comprehensive assessment of various derivatives indicated that modifications on the indole structure could enhance anticancer activity significantly. The study highlighted the importance of substituents in determining the compound's effectiveness against cancer cells .
  • In vivo Studies : Animal models have shown that compounds similar to this compound can effectively suppress tumor growth and promote apoptosis in malignant cells, further validating their potential as therapeutic agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and subsequent apoptosis .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity, making it a valuable precursor in drug discovery.

Research indicates that tert-butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological evaluation.

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis. It has been employed in the development of new synthetic methodologies, including:

  • Reactions with electrophiles : The hydroxymethyl group can participate in nucleophilic substitution reactions.
  • Formation of complex indole derivatives : It is used to synthesize more complex structures that may have enhanced biological activities.

Table 1: Preparation and Stock Solution Data

Concentration1 mg5 mg10 mg
1 mM3.421 mL17.106 mL34.212 mL
5 mM0.684 mL3.421 mL6.842 mL
10 mM0.342 mL1.710 mL3.421 mL

This table illustrates the preparation of stock solutions necessary for experimental applications.

Study TypeFindings
Anticancer StudiesInhibition of cell proliferation in vitro
Antimicrobial TestsEffective against Gram-positive bacteria
Mechanism of ActionInteraction with specific enzyme targets

Case Study 1: Anticancer Activity

In a study conducted by researchers at [source], this compound was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at lower concentrations compared to traditional antibiotics, highlighting its potential use in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate can be contextualized against analogous indole-carboxylate derivatives. Below is a comparative analysis based on substituent positions, reactivity, and applications:

Substituent Position and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound 3-(hydroxymethyl), 7-nitro C₁₄H₁₆N₂O₅ Intermediate for bioactive molecules N/A
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate 4-bromo, 3-formyl, 7-methoxy C₁₆H₁₈BrNO₄ Suzuki coupling precursor; halogenated intermediate [6]
tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate 7-bromo, 2-(trimethylsilyl) C₁₆H₂₂BrNO₂Si Silicon-mediated cross-coupling reactions [7]
tert-Butyl 7-methyl-3-(dioxaborolane)-1H-indole-1-carboxylate 7-methyl, 3-(dioxaborolane) C₂₀H₂₈BNO₄ Boron-containing intermediate for Suzuki-Miyaura reactions [8]

Structural and Analytical Considerations

  • Crystallography : Tools like SHELXL and ORTEP-III are critical for resolving indole derivatives’ crystal structures. For example, the tert-butyl group’s bulkiness in such compounds often induces specific packing arrangements, affecting solubility and crystallinity.
  • NMR Data : Analogues like those in and exhibit distinct ¹H/¹³C NMR shifts. The target compound’s nitro group would deshield adjacent protons, whereas bromo or methoxy substituents induce characteristic splitting patterns .

Table 1: Key Physicochemical Properties

Property Target Compound 4-Bromo-3-formyl Analogue 7-Bromo-2-silyl Analogue
Molecular Weight (g/mol) 292.29 354.20 368.34
Boiling Point (°C) N/A N/A N/A
Solubility (DMSO) High Moderate Low
Common Synthetic Use Functionalization Halogenation/Cross-coupling Silicon-mediated reactions

Preparation Methods

Starting Materials

  • Commercially available indole or substituted indole derivatives.
  • Reagents for nitration: typically fuming nitric acid and sulfuric acid.
  • Reagents for Boc protection: di-tert-butyl dicarbonate (Boc2O).
  • Hydroxymethylation reagents: formaldehyde sources or hydroxymethylating agents.
  • Solvents: dichloromethane, dimethyl sulfoxide (DMSO), or other polar aprotic solvents.

Nitration of Indole Derivative

  • The 7-nitro substituent is introduced via electrophilic aromatic substitution using nitrating agents such as fuming nitric acid in sulfuric acid.
  • Careful control of temperature and reaction time is necessary to avoid over-nitration or decomposition.
  • The regioselectivity favors substitution at the 7-position due to electronic and steric effects of the indole ring system.

Protection of Indole Nitrogen (Boc Protection)

  • The indole nitrogen is protected by reaction with di-tert-butyl dicarbonate under basic conditions.
  • This step prevents unwanted side reactions at the nitrogen during subsequent functionalization.
  • The Boc group also improves compound stability and solubility.

Hydroxymethylation at the 3-Position

  • Hydroxymethylation is achieved by reacting the 3-position of the indole with formaldehyde or paraformaldehyde under acidic or basic catalysis.
  • This introduces the hydroxymethyl (-CH2OH) substituent selectively at the 3-position.
  • The reaction conditions are optimized to maximize yield and minimize side products.

Representative Synthetic Route (Literature-Based)

While explicit synthetic protocols for this compound are limited in open literature, analogous indole derivatives have been synthesized following similar routes, as reported in medicinal chemistry research (ACS Publications) and patent literature:

Step Reaction Type Reagents/Conditions Outcome
1 Nitration Fuming HNO3 / H2SO4, 0–5°C 7-Nitroindole derivative
2 Boc Protection Boc2O, base (e.g., triethylamine), DCM tert-Butyl carbamate protected indole
3 Hydroxymethylation Formaldehyde, acid/base catalyst, solvent 3-(Hydroxymethyl) substituted indole

This approach is supported by the synthesis of related tert-butyl indole derivatives with nitro and hydroxymethyl groups, as outlined in medicinal chemistry studies focusing on indole functionalization.

Preparation of Stock Solutions for Research Use

For experimental and research applications, the compound is typically supplied as a solid and prepared into stock solutions with precise molarity for biological assays or chemical studies. According to GlpBio data:

Amount of Compound (mg) Solvent Volume for 1 mM (mL) Solvent Volume for 5 mM (mL) Solvent Volume for 10 mM (mL)
1 3.4213 0.6843 0.3421
5 17.1063 3.4213 1.7106
10 34.2126 6.8425 3.4213
  • Solvents used include DMSO, PEG300, Tween 80, corn oil, or water, depending on solubility and application.
  • Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.
  • Heating to 37°C and ultrasonic treatment can enhance solubility during preparation.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
Key Functional Groups Indole, Boc carbamate, Nitro (7-position), Hydroxymethyl (3-position)
Nitration Conditions Fuming HNO3 / H2SO4, low temperature (0–5°C)
Boc Protection Reagents Di-tert-butyl dicarbonate, base (e.g., Et3N)
Hydroxymethylation Agent Formaldehyde or paraformaldehyde
Purification Method Chromatography (e.g., silica gel)
Storage Conditions Dry, sealed, -80°C (up to 6 months)
Solubility Enhancement Heating to 37°C, ultrasonic bath

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the indole core. Critical steps include:

  • Nitration : Introducing the nitro group at the 7-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.
  • Hydroxymethylation : Installing the hydroxymethyl group at the 3-position via formylation followed by reduction (e.g., NaBH₄).
  • Boc Protection : Protecting the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF. Optimization focuses on temperature control (0–25°C), stoichiometry (1.2–1.5 equivalents for nitro agents), and purification via column chromatography (silica gel, EtOAc/hexane) .

Q. How is the structural integrity of this compound confirmed after synthesis?

Characterization employs:

  • ¹H/¹³C NMR : Peaks at δ ~8.2 ppm (aromatic protons adjacent to nitro group) and δ ~4.5 ppm (hydroxymethyl CH₂) confirm substitution patterns.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₁₄H₁₆N₂O₅: 292.1056).
  • FT-IR : Bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (Boc carbonyl) .

Advanced Research Questions

Q. How can contradictory crystallography data for this compound be resolved during structural refinement?

Discrepancies in X-ray diffraction data (e.g., thermal parameters or occupancy) are addressed using:

  • SHELXL Refinement : Apply restraints for disordered atoms (e.g., tert-butyl groups) and anisotropic refinement for heavy atoms (nitrogen, oxygen).
  • Twinned Data Handling : Use the TWIN/BASF commands in SHELX for pseudo-merohedral twinning, common in nitro-substituted indoles. Validation tools (e.g., PLATON, CheckCIF) ensure compliance with IUCr standards .

Q. What mechanistic insights explain the reactivity of the hydroxymethyl and nitro groups in cross-coupling reactions?

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5-position. Reductive conditions (e.g., H₂/Pd-C) convert it to NH₂, enabling further functionalization.
  • Hydroxymethyl Group : Susceptible to oxidation (e.g., MnO₂ → aldehyde) or esterification (e.g., Ac₂O → acetylated derivative). Kinetic studies (e.g., monitoring by HPLC) reveal pH-dependent stability of the hydroxymethyl group under basic conditions .

Q. How do substituent variations on the indole core affect biological activity?

A comparative analysis of analogs (Table 1) shows:

CompoundSubstituentsKey Properties
This compound 7-NO₂, 3-CH₂OHHigh solubility, moderate CYP450 inhibition
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate 4-CHO, 5-OCH₃Enhanced electrophilicity; antiviral activity
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Azetidine coreImproved metabolic stability

Methodological Guidance

Q. What strategies mitigate side reactions during Boc deprotection?

  • Acidic Conditions : Use TFA/DCM (1:1) at 0°C to minimize carbocation formation from tert-butyl groups.
  • Quenching : Neutralize with aqueous NaHCO₃ immediately post-deprotection to prevent indole ring oxidation.
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in EtOAc/hexane) .

Q. How is computational modeling applied to predict reactivity or binding modes?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nitro group resonance effects.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinase ATP-binding sites).
  • MD Simulations : Assess solvation dynamics of the hydroxymethyl group in aqueous PBS buffers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data?

If NMR suggests a planar indole ring but X-ray shows puckering:

  • Validate Crystallography : Check for twinning or disorder using Rint values (<0.05 acceptable).
  • Re-examine NMR : Assign NOESY correlations to confirm spatial proximity of substituents.
  • Theoretical Validation : Compare experimental data with DFT-predicted chemical shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate

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